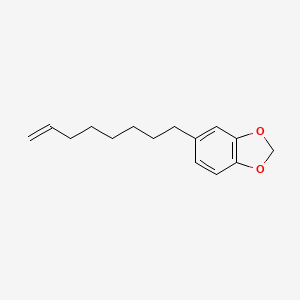![molecular formula C27H34O3 B14264853 2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 184864-81-1](/img/structure/B14264853.png)
2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications, particularly in rubber and plastic industries . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of furan-2-carbaldehyde with 6-tert-butyl-4-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity antioxidant suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties in biological systems, potentially protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and performance of materials .
Mechanism of Action
The antioxidant activity of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions that can lead to material degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
Compared to similar compounds, 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) exhibits enhanced antioxidant properties due to the presence of the furan ring, which contributes to its stability and effectiveness in various applications. Its unique structure allows for better interaction with free radicals, making it a more efficient antioxidant .
Properties
CAS No. |
184864-81-1 |
|---|---|
Molecular Formula |
C27H34O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-(furan-2-yl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H34O3/c1-16-12-18(24(28)20(14-16)26(3,4)5)23(22-10-9-11-30-22)19-13-17(2)15-21(25(19)29)27(6,7)8/h9-15,23,28-29H,1-8H3 |
InChI Key |
NCDLVSPIZOVRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CO2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


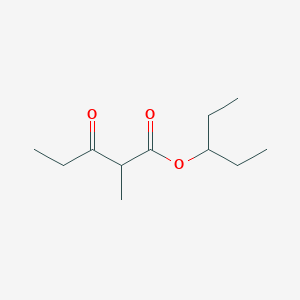
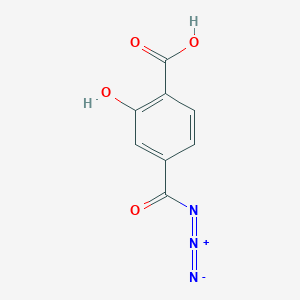
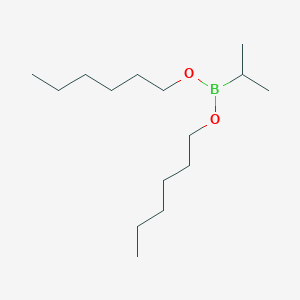
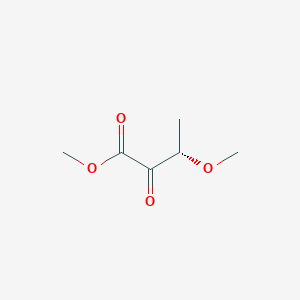
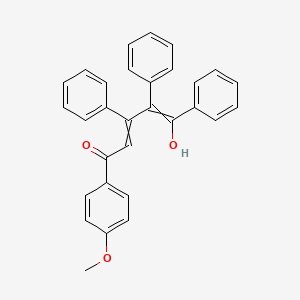
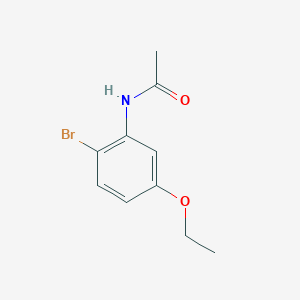
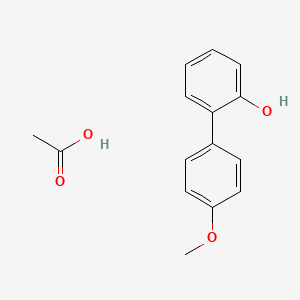

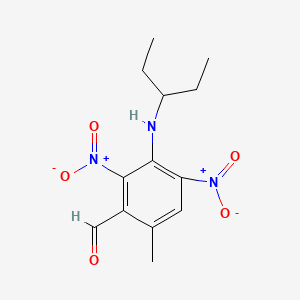
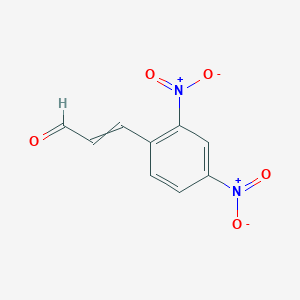
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
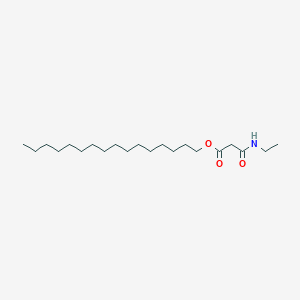
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
